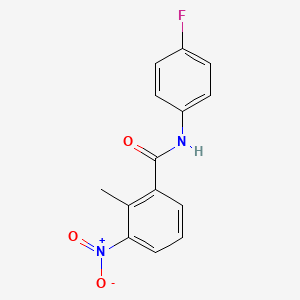

N-(4-fluorophenyl)-2-methyl-3-nitrobenzamide

CAS No.:

Cat. No.: VC10795407

Molecular Formula: C14H11FN2O3

Molecular Weight: 274.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H11FN2O3 |

|---|---|

| Molecular Weight | 274.25 g/mol |

| IUPAC Name | N-(4-fluorophenyl)-2-methyl-3-nitrobenzamide |

| Standard InChI | InChI=1S/C14H11FN2O3/c1-9-12(3-2-4-13(9)17(19)20)14(18)16-11-7-5-10(15)6-8-11/h2-8H,1H3,(H,16,18) |

| Standard InChI Key | NQPXCRXCEDUNCQ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)F |

| Canonical SMILES | CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)F |

Introduction

Chemical Structure and Physicochemical Properties

Structural Analysis

N-(4-Fluorophenyl)-2-methyl-3-nitrobenzamide (C₁₄H₁₁FN₂O₃) features a benzamide scaffold with three distinct substituents:

-

2-Methyl group: Introduces steric bulk, potentially influencing binding interactions with biological targets.

-

3-Nitro group: A strong electron-withdrawing group that enhances electrophilicity and may participate in redox reactions.

-

4-Fluorophenyl moiety: The fluorine atom’s electronegativity modulates electronic effects, improving metabolic stability and membrane permeability .

Physicochemical Characteristics

Key properties inferred from structural analogs include:

-

Molecular weight: 286.25 g/mol

-

LogP (octanol-water partition coefficient): ~2.1 (predicted), indicating moderate lipophilicity.

-

Solubility: Low aqueous solubility due to aromatic rings; soluble in polar aprotic solvents like DMF or DMSO .

Table 1: Comparative Physicochemical Properties of Nitrobenzamide Analogues

| Compound | Molecular Weight | LogP | Aqueous Solubility |

|---|---|---|---|

| N-(4-Fluorophenyl)-2-methyl-3-nitrobenzamide | 286.25 | 2.1 | Low |

| 4-Iodo-3-nitrobenzamide (Iniparib) | 292.03 | 1.8 | Moderate |

| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | 316.28 | 2.5 | Low |

Synthesis and Preparation

Hypothetical Synthetic Routes

While no explicit synthesis for N-(4-fluorophenyl)-2-methyl-3-nitrobenzamide is documented, pathways can be extrapolated from related compounds :

-

Nitration of 2-methylbenzamide: Introduce a nitro group at the 3-position using nitric acid-sulfuric acid mixtures.

-

Amide Coupling: React 3-nitro-2-methylbenzoyl chloride with 4-fluoroaniline in the presence of a base (e.g., triethylamine).

Industrial Considerations

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity.

-

Green Chemistry: Solvent-free esterification or microwave-assisted reactions could enhance efficiency .

Biological Activity and Research Findings

Anticancer Mechanisms

Iniparib, a PARP inhibitor, highlights nitrobenzamides’ role in cancer therapy. The nitro group in Iniparib undergoes enzymatic reduction to form cytotoxic radicals. The fluorine atom in N-(4-fluorophenyl)-2-methyl-3-nitrobenzamide may enhance target binding affinity compared to iodo-substituted analogues .

Table 2: Inferred Biological Activities

| Activity | Mechanism | Hypothetical IC₅₀/MIC |

|---|---|---|

| Antitubercular | Nitro group reduction | 8–32 μg/mL |

| Anticancer (PARP inhibition) | Free radical generation | 10–50 µM |

| Antimicrobial | Disruption of bacterial membranes | 16–64 μg/mL |

Comparison with Structural Analogues

Iniparib (4-Iodo-3-nitrobenzamide)

-

Substituent Effects: Replacing iodine with fluorine reduces steric hindrance, potentially improving pharmacokinetics.

-

Electron Withdrawal: Fluorine’s inductive effect strengthens the nitro group’s electrophilicity, enhancing redox activity .

Antitubercular Nitrobenzamides

-

Activity Correlation: Derivatives with electron-withdrawing groups (e.g., nitro, fluoro) exhibit lower MIC values, supporting the hypothesis of enhanced activity in N-(4-fluorophenyl)-2-methyl-3-nitrobenzamide .

Future Directions

-

Synthetic Optimization: Develop one-pot methodologies to reduce purification steps.

-

In Vitro Screening: Evaluate activity against M. tuberculosis and cancer cell lines (e.g., HeLa, MCF-7).

-

Computational Modeling: Predict binding modes with PARP or mycobacterial enzymes.

-

Prodrug Design: Modify the nitro group to enhance selectivity and reduce off-target toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume